molecular formula C10H8FN3 B13062656 2-(4-Fluorophenyl)pyrimidin-4-amine

2-(4-Fluorophenyl)pyrimidin-4-amine

Cat. No.: B13062656
M. Wt: 189.19 g/mol
InChI Key: OEJMBRXGKNKDBA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pyrimidin-4-amine ( 1215072-48-2) is an organic compound with the molecular formula C10H8FN3 and a molecular weight of 189.19 g/mol . As a fluorinated pyrimidine derivative, it serves as a valuable chemical building block in medicinal chemistry and drug discovery research. Compounds featuring the pyrimidine core, especially those substituted with fluorine atoms, are of significant interest in the development of potential therapeutic agents. Research into analogous structures has shown that similar molecules are investigated as dopamine transporter (DAT) inhibitors . These types of inhibitors are being studied preclinically for their potential application in addressing psychostimulant use disorders, as some atypical DAT inhibitors can reduce the reinforcing effects of substances like cocaine and methamphetamine without exhibiting stimulant behaviors themselves . The structure of this compound, which includes a fluorine atom on the phenyl ring, is a common feature in drug design used to modulate properties like metabolic stability, lipophilicity, and binding affinity. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

2-(4-fluorophenyl)pyrimidin-4-amine

InChI

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14)

InChI Key

OEJMBRXGKNKDBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)N)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction

  • Reaction: 4-fluoroaniline reacts with 2-chloropyrimidine.
  • Conditions: Presence of a base such as potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
  • Temperature: Typically reflux or elevated temperature to facilitate substitution.
  • Outcome: Formation of 2-(4-fluorophenylamino)pyrimidine intermediate.

Amination Step

  • Reaction: Introduction of an amino group at the 4-position of the pyrimidine ring.
  • Reagents: Ammonia or other amine sources.
  • Conditions: High pressure and temperature, sometimes in the presence of catalysts or acid promoters.
  • Solvent: Water or organic solvents; recent advances favor water as a green solvent.
  • Outcome: Formation of this compound.

Alternative Catalytic and Nanocatalyst Methods

Recent research has employed nanocatalysts such as γ-Fe2O3@HAp-SO3H and Fe3O4@ZrO2 to catalyze multicomponent reactions or cascade reactions involving aryl aldehydes and pyrimidinones, enhancing yields (70–99%) under mild, solvent-free or ethanol reflux conditions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Nucleophilic substitution 4-fluoroaniline, 2-chloropyrimidine, K2CO3 DMF Reflux (~120 °C) 85–95 Polar aprotic solvent facilitates SNAr
Amination Ammonia or amine source, HCl catalyst Water or 2-propanol 80–150 °C 80–90 Acid-promoted amination in water improves safety and cost
Nanocatalyst-assisted MCR γ-Fe2O3@HAp-SO3H nanocatalyst Solvent-free/ethanol 50–80 °C 70–99 Green chemistry approach with high efficiency

Mechanistic Insights and Reaction Optimization

  • Nucleophilic substitution proceeds via displacement of chlorine on the pyrimidine ring by the nucleophilic amino group of 4-fluoroaniline.
  • Amination is facilitated by acid catalysis (e.g., hydrochloric acid), which activates the pyrimidine ring towards nucleophilic attack.
  • The use of water as a solvent for amination reactions has been shown to enhance reaction rates and reduce hazards compared to organic solvents.
  • Steric and electronic effects of substituents on the aniline influence the reaction efficiency; ortho-substituted anilines with low pKa are less reactive.
  • Nanocatalysts improve reaction rates and selectivity by providing active sites and enhancing substrate activation.

Example Synthetic Procedure (Literature-Based)

Synthesis of this compound:

  • Dissolve 4-fluoroaniline (1 equiv) and 2-chloropyrimidine (1 equiv) in DMF.
  • Add potassium carbonate (1.5 equiv) as base.
  • Stir the mixture at reflux temperature (~120 °C) for 6–8 hours.
  • Cool the reaction mixture and quench with water.
  • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate.
  • Purify by silica gel chromatography to obtain the intermediate 2-(4-fluorophenylamino)pyrimidine.
  • Subject the intermediate to amination by treating with ammonia gas or aqueous ammonia under pressure at 100–150 °C for 12–24 hours.
  • Isolate the final product by filtration and recrystallization.

Characterization Data Summary

Technique Key Observations
¹H NMR Signals for NH protons around δ 10.5–12.5 ppm
¹³C NMR Aromatic and pyrimidine carbons between δ 110–170 ppm
IR Spectroscopy NH bending ~1590 cm⁻¹; C=N stretching ~1640 cm⁻¹
Mass Spectrometry Molecular ion peak consistent with C10H8FN4 (m/z ~ 188)

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield Range (%)
Conventional SNAr + Amination Established, scalable, straightforward Requires high temperature and organic solvents 80–95
Acid-promoted amination in water Safer, greener, cost-effective Limited substrate scope for some amines 80–90
Nanocatalyst-assisted MCR High yields, mild conditions, eco-friendly Requires catalyst preparation and optimization 70–99

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions include substituted pyrimidines, biaryl compounds, and various amine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrimidine Derivatives

Compound Name Core Structure Substituents Key Interactions Reference
2-(4-Fluorophenyl)pyrimidin-4-amine Pyrimidine 2-(4-Fluorophenyl), 4-amine N/A (hypothetical) N/A
4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine Pyrimidine 4-(4-Fluorophenyl), 6-(2-furyl), 2-amine π-π stacking (3.489 Å), H-bond dimers
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 2-Phenyl, 4-amine, 5-aminomethyl Intermolecular H-bonds, CH-π interactions
7H-Pyrrolo[2,3-d]pyrimidin-4-amine derivatives Pyrrolo[2,3-d]pyrimidine Varied aryl/alkyl groups at positions 5/7 Enhanced planarity for kinase binding

Key Observations :

  • Fluorine substitution at the phenyl ring improves lipophilicity and metabolic stability, as seen in 4-(4-fluorophenyl) derivatives .
  • Planar pyrimidine cores (e.g., in ) facilitate π-π stacking and dimerization via hydrogen bonds, critical for crystal packing and target binding .
  • Bulky substituents (e.g., 5-aminomethyl groups in ) introduce steric effects that may alter binding kinetics or solubility .

Key Observations :

  • High yields (e.g., 96.79% in ) are achievable using nucleophilic aromatic substitution under mild conditions .
  • Palladium-mediated reactions (e.g., in pyrrolopyrimidines) offer versatility but may require stringent conditions .

Table 3: Pharmacological Profiles

Compound Name Target/Activity IC50/EC50 Reference
N-(3-Chloro-4-fluorophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine (7d) Anticancer (EGFR/ErbB2 inhibition) <1 μM
2-(4-Methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (9e) Butyrylcholinesterase inhibition 2.2 μM
BAY-320/BAY-524 (pyrazole-pyrimidines) Bub1 kinase inhibition Sub-μM

Key Observations :

  • Fluorine and chloro substituents enhance anticancer activity by improving target affinity (e.g., compound 7d in ) .
  • Substitution at position 2 of pyrimidine (e.g., piperidine in 9e) increases selectivity for butyrylcholinesterase over acetylcholinesterase .

Physicochemical Properties

Table 4: Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Reference
This compound C10H9FN4 204.20 ~2.1* N/A
4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine C11H10F2N2O 248.21 1.8
N-((4-Fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine C19H14FN3S 335.40 3.5

Key Observations :

  • Thienopyrimidine derivatives (e.g., in ) exhibit higher molecular weights and LogP values, suggesting increased lipophilicity .
  • Difluoromethoxy groups () improve metabolic stability but may reduce aqueous solubility .

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